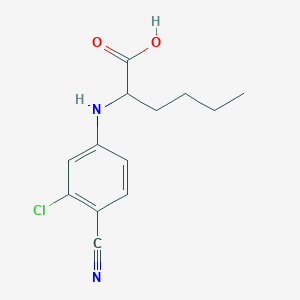

2-(3-Chloro-4-cyanoanilino)hexanoic acid

Description

2-(3-Chloro-4-cyanoanilino)hexanoic acid is a synthetic organic compound featuring a hexanoic acid backbone substituted with a 3-chloro-4-cyanoanilino group at the second carbon position. This structure combines a linear aliphatic carboxylic acid with an aromatic amine containing electron-withdrawing substituents (chloro and cyano groups).

Properties

IUPAC Name |

2-(3-chloro-4-cyanoanilino)hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O2/c1-2-3-4-12(13(17)18)16-10-6-5-9(8-15)11(14)7-10/h5-7,12,16H,2-4H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSHFBFQOBGPEMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)NC1=CC(=C(C=C1)C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-(3-Chloro-4-cyanoanilino)hexanoic acid with structurally related compounds, emphasizing key differences in functional groups and properties:

Key Differences and Implications

Hexanoic Acid vs. Benzoic Acid Backbone: The hexanoic acid chain in the target compound provides greater conformational flexibility compared to the rigid benzoic acid backbone in 4-(3-Chloroanilino)benzoic acid. This flexibility may enhance binding to hydrophobic pockets in proteins or membranes . The carboxylic acid group in hexanoic acid derivatives (pKa ~4.8) is less acidic than benzoic acid (pKa ~2.8), affecting ionization and solubility in physiological conditions .

This contrasts with 3-Cyano-4-chloroaniline HCl, which lacks the carboxylic acid group but serves as a precursor for bioactive molecules . Chlorine at the 3-position on the anilino ring enhances steric hindrance and may reduce metabolic degradation compared to unsubstituted analogs .

Biological Activity: Hexanoic acid derivatives, such as hexanoic acid 2-(diethylamino)ethyl ester, demonstrate roles in plant stress resistance, suggesting that the target compound could modulate similar pathways (e.g., jasmonic acid signaling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.